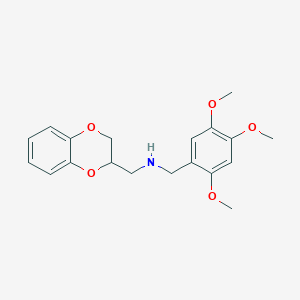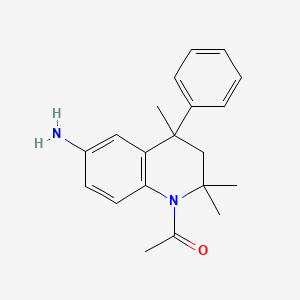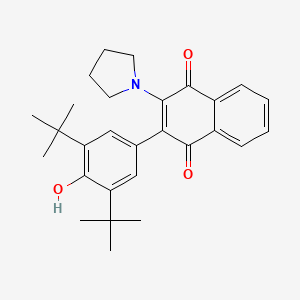
ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate, also known as EPPC, is a synthetic compound that belongs to the piperidinecarboxylic acid ester family. EPPC has been extensively studied for its potential use in various scientific research applications. In
Mechanism of Action
The mechanism of action of ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate is not fully understood. However, it has been suggested that ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate may exert its effects by modulating various signaling pathways in cells. ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been shown to inhibit the activity of protein kinase C, which is involved in various cellular processes, including cell growth and differentiation. Additionally, ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been found to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been shown to exhibit various biochemical and physiological effects. ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been found to induce cell death in cancer cells by activating the apoptotic pathway. Additionally, ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been shown to reduce the production of inflammatory cytokines by inhibiting the activity of cyclooxygenase-2. ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
Ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has several advantages for lab experiments. ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate is a synthetic compound, which allows for precise control over its properties and purity. Additionally, ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate in lab experiments. ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate is a relatively new compound, and its long-term effects are not fully understood. Additionally, ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate can be expensive to synthesize, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate. One area of research could focus on the development of more efficient synthesis methods for ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate. Additionally, further studies could be conducted to investigate the long-term effects of ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate on the body. Another area of research could focus on the use of ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate in combination with other compounds for the treatment of cancer and other diseases. Finally, more research could be conducted to investigate the potential use of ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate in the treatment of neurological disorders.
Synthesis Methods
Ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate can be synthesized by the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 2-phenoxyethylamine and ethyl 4-piperidinecarboxylate in the presence of a catalyst. The resulting compound is then purified through recrystallization to obtain pure ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate.
Scientific Research Applications
Ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been studied for its potential use in various scientific research applications, including the treatment of cancer, inflammation, and neurological disorders. ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been found to exhibit anticancer activity by inducing cell death in cancer cells. Additionally, ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been shown to have anti-inflammatory properties by reducing the production of inflammatory cytokines. ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
ethyl 1-[(3-ethoxy-4-hydroxyphenyl)methyl]-4-(2-phenoxyethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO5/c1-3-29-23-18-20(10-11-22(23)27)19-26-15-12-25(13-16-26,24(28)30-4-2)14-17-31-21-8-6-5-7-9-21/h5-11,18,27H,3-4,12-17,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWDHFPSJNICSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCC(CC2)(CCOC3=CC=CC=C3)C(=O)OCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-(2-phenoxyethyl)piperidine-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2'-[1-(4-methoxyphenyl)-2,3-butanediyl]bis-1H-benzimidazole](/img/structure/B4985972.png)
![ethyl 4-{[4-morpholinyl(oxo)acetyl]amino}benzoate](/img/structure/B4985983.png)

![ethyl 1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4985991.png)
![1-ethyl-4-[3-(4-methoxyphenyl)-1-methylpropyl]piperazine](/img/structure/B4986000.png)

![6,8-dichloro-3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B4986019.png)
![1-(3-chlorophenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4986028.png)
![2-[1-methyl-2-oxo-2-(2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4986032.png)


![3,3-diphenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B4986051.png)

![(1-{1-[2-(1H-pyrazol-1-yl)benzoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B4986060.png)